molecular formula C30H42NOPS B12502087 N-{[2-(di-tert-butylphosphanyl)phenyl](naphthalen-1-yl)methyl}-N,2-dimethylpropane-2-sulfinamide

N-{[2-(di-tert-butylphosphanyl)phenyl](naphthalen-1-yl)methyl}-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12502087
M. Wt: 495.7 g/mol
InChI Key: IQYXPXYFJPUPIE-UHFFFAOYSA-N
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Description

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a phosphanyl group, a naphthyl group, and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common method includes the reaction of a phosphanyl compound with a naphthyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of phosphines.

Scientific Research Applications

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form stable complexes with transition metals, which are useful in various catalytic processes.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the synthesis of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism by which N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its ability to coordinate with metal ions. The phosphanyl group acts as a donor, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The sulfinamide group may also play a role in stabilizing the overall structure and enhancing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(di-tert-butylphosphino)biphenyl
  • 2-(di-tert-butylphosphanyl)phenyl
  • 2-(di-tert-butylphosphanyl)phenylamine

Uniqueness

N-{2-(di-tert-butylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to the presence of both a phosphanyl group and a sulfinamide group in its structure. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to form stable metal complexes and participate in diverse chemical reactions sets it apart from other similar compounds.

Properties

Molecular Formula

C30H42NOPS

Molecular Weight

495.7 g/mol

IUPAC Name

N-[(2-ditert-butylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C30H42NOPS/c1-28(2,3)33(29(4,5)6)26-21-14-13-19-25(26)27(31(10)34(32)30(7,8)9)24-20-15-17-22-16-11-12-18-23(22)24/h11-21,27H,1-10H3

InChI Key

IQYXPXYFJPUPIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC3=CC=CC=C32)N(C)S(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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